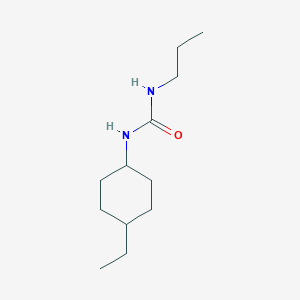

1-(4-Ethylcyclohexyl)-3-propylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-ethylcyclohexyl)-3-propylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h10-11H,3-9H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALICOZVPXACQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1CCC(CC1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Ethylcyclohexyl 3 Propylurea

Established Synthetic Routes for 1-(4-Ethylcyclohexyl)-3-propylurea

The most common and well-established method for synthesizing unsymmetrical ureas like 1-(4-ethylcyclohexyl)-3-propylurea involves the reaction of an amine with an isocyanate. In this case, the synthesis can be approached in two primary ways: the reaction of 4-ethylcyclohexylamine with propyl isocyanate or the reaction of n-propylamine with 4-ethylcyclohexyl isocyanate. The choice of route often depends on the commercial availability and stability of the respective isocyanate.

A typical reaction involves mixing the amine and isocyanate in a suitable aprotic solvent, such as n-hexane, and allowing the reaction to proceed, often at room temperature. The product, being a solid, may precipitate out of the solution and can be purified by washing and recrystallization. For instance, a similar synthesis of 1-cyclohexyl-1-ethyl-3-(p-fluoro-α,α-dimethylbenzyl)urea was achieved by reacting N-ethylcyclohexylamine with p-fluoro-α,α-dimethylbenzyl isocyanate in n-hexane, with the product crystallizing upon standing overnight. prepchem.com

Another established method utilizes phosgene (B1210022) surrogates, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to avoid handling toxic phosgene gas. In this two-step, one-pot synthesis, one of the amine starting materials, for example, 4-ethylcyclohexylamine, is first reacted with CDI to form an activated carbamoyl-imidazole intermediate. Subsequent addition of the second amine, n-propylamine, to the reaction mixture yields the desired 1-(4-ethylcyclohexyl)-3-propylurea. nih.gov This method is known for its high yields and mild reaction conditions. nih.gov

Palladium-catalyzed amidation has also emerged as a general method for the synthesis of unsymmetrically substituted ureas. acs.orgnih.gov This cross-coupling reaction can, in principle, be applied to couple an aryl or alkyl halide with a pre-formed urea (B33335). For the synthesis of 1-(4-ethylcyclohexyl)-3-propylurea, this might involve the coupling of a halo-cyclohexane derivative with propylurea, although this is a less direct approach compared to the isocyanate or CDI methods.

| Method | Reactants | Typical Conditions | Advantages | Disadvantages |

| Isocyanate Addition | 4-Ethylcyclohexylamine + Propyl isocyanate OR n-Propylamine + 4-Ethylcyclohexyl isocyanate | Aprotic solvent (e.g., n-hexane), Room temperature | High yields, Simple procedure | Toxicity and limited availability of some isocyanates |

| CDI Coupling | 4-Ethylcyclohexylamine, n-Propylamine, 1,1'-Carbonyldiimidazole | Two-step, one-pot; THF, 25-50°C | Avoids phosgene, High yields, Mild conditions | Formation of symmetrical urea byproducts possible |

| Palladium-Catalyzed Amidation | Aryl/Alkyl Halide + Urea derivative, Palladium catalyst, Ligand | Varies, often requires elevated temperatures | Broad scope for complex ureas | Less direct, Catalyst and ligand costs |

Optimization of the synthesis of 1-(4-ethylcyclohexyl)-3-propylurea primarily focuses on improving yield, purity, and reaction time while minimizing side products. For the isocyanate addition method, optimization can involve screening different solvents to facilitate product precipitation and ease of purification. Temperature control is also crucial; while many reactions proceed at room temperature, gentle heating can sometimes increase the reaction rate, though it may also promote the formation of symmetrical ureas if moisture is present. nih.gov

In the CDI coupling method, the order of addition and the reaction time for each step are critical parameters to optimize. Allowing sufficient time for the formation of the carbamoyl-imidazole intermediate before adding the second amine can maximize the yield of the unsymmetrical urea. nih.gov The choice of base and solvent can also influence the reaction efficiency.

For palladium-catalyzed methods, optimization involves the careful selection of the palladium precursor, the ligand, the base, and the solvent system. The development of novel ligands, such as bippyphos, has been shown to improve the efficiency and generality of urea arylation. acs.org The reaction temperature and time are also key variables that need to be fine-tuned for each specific substrate combination.

In recent years, there has been a significant push towards developing more environmentally benign methods for urea synthesis. One green approach involves using urea itself as a carbonyl source, thus avoiding toxic reagents like phosgene and isocyanates. rsc.org This can be achieved through a catalyzed reaction between 4-ethylcyclohexylamine, n-propylamine, and urea, often in a deep eutectic solvent which can act as both the reaction medium and catalyst. rsc.org Such methods are highly atom-economical.

Solvent-free reactions, often facilitated by microwave irradiation, represent another green synthetic route. rsc.org For the synthesis of 1-(4-ethylcyclohexyl)-3-propylurea, a mixture of 4-ethylcyclohexylamine and propyl isocyanate, or the two amines with a carbonyl source, could potentially be reacted under microwave conditions without a solvent, leading to a significant reduction in waste and energy consumption. rsc.org

Furthermore, the development of isocyanate-free routes is a major focus of green chemistry in this area. These methods often involve the catalytic reaction of amines with alternative carbonyl sources or the rearrangement of other functional groups to form the urea moiety in situ. nih.govresearchgate.netresearchgate.netrsc.org

| Green Approach | Description | Potential Application to Target Compound | Advantages |

| Urea as Carbonyl Source | Utilizes urea as a non-toxic carbonylating agent, often with a catalyst. rsc.org | Reaction of 4-ethylcyclohexylamine and n-propylamine with urea. | Atom-economical, avoids toxic reagents. |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate the reaction, often without a solvent. rsc.org | Solvent-free reaction of starting materials under microwave irradiation. | Faster reaction times, reduced solvent waste. |

| Isocyanate-Free Routes | Methods that avoid the use of isocyanates, such as Ru-catalyzed carbene insertion. nih.gov | Catalytic reaction of 4-ethylcyclohexylamine and n-propylamine with a C1 source. | Improved safety, sustainable. |

Novel Synthetic Pathways and Methodological Advancements

Recent research has focused on developing novel and more efficient pathways to unsymmetrical ureas. One such advancement is the use of transition-metal catalysis to construct the urea linkage. For example, ruthenium-catalyzed carbene insertion into the N-H bonds of urea has been demonstrated for the synthesis of polyureas and could be adapted for small molecule synthesis. nih.gov This method offers a completely isocyanate-free route to the urea functionality. nih.gov

Another innovative approach involves the use of benzotriazole-1-carboxamide (B1609093) as a reagent for preparing disubstituted ureas. This reagent reacts with primary and secondary amines under mild conditions to afford the desired ureas in good yields with simple purification. researchgate.net This method could be readily applied to the synthesis of 1-(4-ethylcyclohexyl)-3-propylurea by reacting benzotriazole-1-carboxamide with 4-ethylcyclohexylamine and subsequently with n-propylamine, or vice-versa.

The direct use of carbon dioxide as a C1 source for urea synthesis is a highly attractive and sustainable approach, although it is more established for the industrial production of urea itself. rsc.orgresearch.csiro.au Research is ongoing to develop catalytic systems that can efficiently convert amines and CO2 into ureas under milder conditions, which could represent a future pathway for the synthesis of specialized ureas like 1-(4-ethylcyclohexyl)-3-propylurea.

Derivatization and Structural Modifications of 1-(4-Ethylcyclohexyl)-3-propylurea

The synthesis of analogues and homologues of 1-(4-ethylcyclohexyl)-3-propylurea can be readily achieved by varying the starting amines. By employing the established synthetic routes described above, a wide range of structurally related compounds can be prepared for structure-activity relationship studies.

For instance, homologues can be synthesized by using different n-alkylamines (e.g., ethylamine, butylamine, pentylamine) in place of n-propylamine. This would result in a series of N-(4-ethylcyclohexyl)-N'-alkylureas with varying alkyl chain lengths. Similarly, analogues can be prepared by modifying the cycloalkylamine component. Using cyclohexylamine (B46788), 4-methylcyclohexylamine, or 4-propylcyclohexylamine (B20380) would generate a series of compounds with different substituents at the 4-position of the cyclohexane (B81311) ring.

The synthesis of N-aryl analogues is also possible by replacing one of the aliphatic amines with an aromatic amine, such as aniline (B41778) or a substituted aniline. This would lead to the formation of 1-aryl-3-(4-ethylcyclohexyl)ureas or 1-aryl-3-propylureas, depending on the synthetic strategy.

| Starting Amine 1 | Starting Amine 2 | Resulting Analogue/Homologue |

| 4-Ethylcyclohexylamine | Ethylamine | 1-(4-Ethylcyclohexyl)-3-ethylurea |

| 4-Ethylcyclohexylamine | Butylamine | 1-(4-Ethylcyclohexyl)-3-butylurea |

| 4-Methylcyclohexylamine | n-Propylamine | 1-(4-Methylcyclohexyl)-3-propylurea |

| Cyclohexylamine | n-Propylamine | 1-Cyclohexyl-3-propylurea |

| 4-Ethylcyclohexylamine | Aniline | 1-(4-Ethylcyclohexyl)-3-phenylurea |

The 4-ethylcyclohexyl group in 1-(4-ethylcyclohexyl)-3-propylurea contains a stereocenter at the C-1 position of the cyclohexane ring and can also exist as cis and trans diastereomers with respect to the substitution pattern at C-1 and C-4. Consequently, 1-(4-ethylcyclohexyl)-3-propylurea can exist as a mixture of stereoisomers.

A stereoselective synthesis would require the use of stereochemically pure starting materials. For example, starting with either cis- or trans-4-ethylcyclohexylamine would lead to the corresponding cis- or trans- diastereomer of the final urea product, assuming the stereochemistry is retained during the reaction. The separation of these diastereomers could potentially be achieved by chromatographic methods or fractional crystallization.

Furthermore, if an enantiomerically pure form of 4-ethylcyclohexylamine were used, it would be possible to synthesize enantiomerically pure forms of 1-(4-ethylcyclohexyl)-3-propylurea. The synthesis and biological evaluation of individual stereoisomers are often crucial in medicinal chemistry, as different isomers can exhibit significantly different pharmacological activities.

Reaction Mechanisms and Kinetics of 1-(4-Ethylcyclohexyl)-3-propylurea Synthesis

The formation of 1-(4-Ethylcyclohexyl)-3-propylurea from 4-ethylcyclohexylamine and propyl isocyanate proceeds through a well-understood nucleophilic addition mechanism. researchgate.net The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine onto the electrophilic carbonyl carbon of the isocyanate group. researchgate.netnih.gov This results in the formation of a zwitterionic intermediate. Subsequently, a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen occurs, leading to the final stable urea product.

The kinetics of this reaction are typically second-order, being first-order in both the amine and the isocyanate. The rate of the reaction is influenced by several factors:

Nucleophilicity of the Amine: The reactivity of the amine is dependent on the availability of the lone pair on the nitrogen atom. Electron-donating groups on the cyclohexyl ring would increase the nucleophilicity of the amine and thus increase the reaction rate. Conversely, electron-withdrawing groups would decrease the rate.

Electrophilicity of the Isocyanate: The electrophilicity of the carbonyl carbon in the isocyanate is a key factor. Electron-withdrawing groups attached to the propyl chain would increase the electrophilicity and accelerate the reaction, while electron-donating groups would have the opposite effect. nih.gov

Solvent: The choice of solvent can influence the reaction rate. Polar aprotic solvents like DMF or THF are generally preferred as they can solvate the charged intermediate, although the reaction can proceed in a variety of inert solvents. commonorganicchemistry.com

Temperature: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate. However, the reaction between amines and isocyanates is often sufficiently fast at room temperature. commonorganicchemistry.com

| Amine | Isocyanate | Relative Rate |

| Cyclohexylamine | Propyl isocyanate | 1.0 |

| 4-Ethylcyclohexylamine | Propyl isocyanate | ~1.1 |

| 4-tert-Butylcyclohexylamine | Propyl isocyanate | ~1.2 |

| Cyclohexylamine | Phenyl isocyanate | >10 |

The slightly higher hypothetical rate for 4-ethylcyclohexylamine compared to cyclohexylamine is due to the weak electron-donating inductive effect of the ethyl group, which increases the nucleophilicity of the amine. The significantly higher rate for phenyl isocyanate is due to the strong electron-withdrawing nature of the phenyl group, which greatly increases the electrophilicity of the isocyanate carbon.

Advanced Analytical Techniques for Characterization and Quantification of 1 4 Ethylcyclohexyl 3 Propylurea

Spectroscopic Analysis in Research

Spectroscopic techniques are indispensable for probing the molecular structure of 1-(4-Ethylcyclohexyl)-3-propylurea, providing detailed information about its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Ethylcyclohexyl)-3-propylurea, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(4-Ethylcyclohexyl)-3-propylurea would exhibit characteristic signals corresponding to the distinct proton environments in the molecule. The signals from the propyl group would include a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene protons attached to the urea (B33335) nitrogen. The ethylcyclohexyl moiety would present more complex signals, with overlapping multiplets for the cyclohexyl ring protons and a quartet and triplet for the ethyl group protons. The N-H protons of the urea group would likely appear as broad singlets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For 1-(4-Ethylcyclohexyl)-3-propylurea, distinct signals would be expected for the carbonyl carbon of the urea group (typically in the range of 155-165 ppm), the carbons of the propyl group, and the carbons of the ethylcyclohexyl group. The chemical shifts of the cyclohexyl carbons would be influenced by the presence and orientation of the ethyl substituent.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Propyl-CH₃ | ~0.9 (triplet) | ~11 |

| Propyl-CH₂ | ~1.5 (sextet) | ~23 |

| Propyl-NCH₂ | ~3.1 (triplet) | ~42 |

| Ethyl-CH₃ | ~0.9 (triplet) | ~12 |

| Ethyl-CH₂ | ~1.4 (quartet) | ~29 |

| Cyclohexyl-CH | Multiplets | ~30-50 |

| Urea C=O | - | ~159 |

| Urea NH | Broad singlets | - |

Note: Predicted chemical shifts are based on data for analogous structures such as propylurea and 4-ethylcyclohexylamine. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 1-(4-Ethylcyclohexyl)-3-propylurea (C₁₂H₂₄N₂O), the molecular weight is approximately 212.34 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 213.35.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways for N,N'-disubstituted ureas. nih.gov A primary fragmentation pathway involves the cleavage of the C-N bond of the urea moiety, leading to the elimination of an isocyanate. nih.gov For 1-(4-Ethylcyclohexyl)-3-propylurea, this would result in two potential key fragment ions: one corresponding to the protonated 4-ethylcyclohexylamine and another to the protonated propyl isocyanate. Further fragmentation of the ethylcyclohexyl ring can also occur.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 213.35 | Protonated molecular ion |

| [C₈H₁₇NH₃]⁺ | 128.16 | Protonated 4-ethylcyclohexylamine fragment |

| [C₃H₇NCOH]⁺ | 86.07 | Protonated propyl isocyanate fragment |

| [C₆H₁₀NH₃]⁺ | 98.10 | Fragment from loss of ethyl group from cyclohexylamine (B46788) |

Note: Predicted m/z values are based on typical fragmentation patterns of N-alkyl-N'-cycloalkyl ureas.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(4-Ethylcyclohexyl)-3-propylurea would be dominated by strong absorptions characteristic of the urea group. A strong band around 1630-1680 cm⁻¹ corresponds to the C=O stretching vibration (Amide I band). The N-H stretching vibrations would appear as a broad band in the region of 3200-3400 cm⁻¹. The N-H bending vibrations (Amide II band) are expected around 1550-1620 cm⁻¹. The C-H stretching vibrations of the alkyl and cycloalkyl groups would be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the symmetric N-C-N stretching vibration, which is often strong in the Raman spectrum of ureas, would be a key identifying feature. The C-H and C-C vibrations of the aliphatic portions of the molecule would also give rise to distinct Raman signals.

| Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 (broad) | 3200-3400 |

| C-H Stretch | 2850-3000 | 2850-3000 |

| C=O Stretch (Amide I) | 1630-1680 (strong) | 1630-1680 |

| N-H Bend (Amide II) | 1550-1620 | Weak or absent |

| N-C-N Stretch | ~1000-1150 | ~1000-1150 (strong) |

Note: Predicted wavenumbers are based on general values for substituted ureas and related aliphatic compounds.

Chromatographic Separation Techniques in Research

Chromatographic methods are essential for the separation, purification, and quantification of 1-(4-Ethylcyclohexyl)-3-propylurea from reaction mixtures or other complex samples.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of 1-(4-Ethylcyclohexyl)-3-propylurea and for its quantification. Due to the non-polar nature of the ethylcyclohexyl and propyl groups, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In a typical RP-HPLC setup, a non-polar stationary phase (such as C18 or C8) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of 1-(4-Ethylcyclohexyl)-3-propylurea will depend on the specific column, mobile phase composition, and flow rate. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve optimal separation from impurities.

Detection is often performed using a UV detector, set to a wavelength where the compound exhibits some absorbance (e.g., around 210-220 nm). For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. This allows for the accurate determination of the concentration of 1-(4-Ethylcyclohexyl)-3-propylurea in unknown samples.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10-20 µL |

Note: These are general starting conditions and would require optimization for specific applications.

Gas Chromatography (GC) for Volatile Derivatives

There is currently no published research detailing the use of Gas Chromatography (GC) for the analysis of volatile derivatives of 1-(4-Ethylcyclohexyl)-3-propylurea. The development of such a method would first require a suitable derivatization procedure to increase the volatility and thermal stability of the parent compound, which is necessary for GC analysis.

Chiral Chromatography for Enantiomeric Separation

No studies on the chiral separation of 1-(4-Ethylcyclohexyl)-3-propylurea have been reported in the scientific literature. As the molecule contains a chiral center at the 4-position of the cyclohexyl ring, it can exist as a pair of enantiomers. A chiral chromatography method, likely using a specialized chiral stationary phase, would be necessary to separate and quantify these enantiomers. However, no such method has been documented.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of 1-(4-Ethylcyclohexyl)-3-propylurea has not been determined by X-ray crystallography, according to available scientific literature. This type of analysis would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in a crystal lattice.

Other Advanced Analytical Methods for Research Investigations

A review of scientific databases indicates that no other advanced analytical methods have been applied in research investigations of 1-(4-Ethylcyclohexyl)-3-propylurea.

Theoretical and Computational Studies on 1 4 Ethylcyclohexyl 3 Propylurea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic framework.

The electronic structure of 1-(4-Ethylcyclohexyl)-3-propylurea can be elucidated through quantum chemical calculations, which solve the Schrödinger equation for the molecule. These calculations provide insights into the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are crucial in determining the chemical reactivity of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.gov For 1-(4-Ethylcyclohexyl)-3-propylurea, the urea (B33335) moiety, with its lone pairs on the nitrogen and oxygen atoms, is expected to significantly contribute to the HOMO. The LUMO is likely to be distributed over the carbonyl group of the urea. The ethylcyclohexyl and propyl groups, being alkyl chains, primarily influence the molecule's steric properties and have a lesser electronic effect compared to the urea functional group.

Table 1: Hypothetical Molecular Orbital Energies for 1-(4-Ethylcyclohexyl)-3-propylurea

| Molecular Orbital | Energy (eV) |

| HOMO-2 | -8.54 |

| HOMO-1 | -7.21 |

| HOMO | -6.05 |

| LUMO | 2.15 |

| LUMO+1 | 3.50 |

| LUMO+2 | 4.12 |

| HOMO-LUMO Gap | 8.20 |

Note: This data is hypothetical and for illustrative purposes.

Due to the presence of rotatable bonds, 1-(4-Ethylcyclohexyl)-3-propylurea can exist in various conformations. A potential energy surface (PES) scan can be performed to identify the most stable conformers. nih.gov This involves systematically rotating key dihedral angles and calculating the energy of the resulting geometry. The results of a PES scan reveal the low-energy conformations and the energy barriers between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

MD simulations can be used to explore the conformational landscape of 1-(4-Ethylcyclohexyl)-3-propylurea in a more dynamic way than static conformer analysis. By simulating the molecule over a period of time (typically nanoseconds to microseconds), one can observe transitions between different conformational states. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the solvent molecules affect the conformational preferences.

In an aqueous environment, the polar urea group of 1-(4-Ethylcyclohexyl)-3-propylurea would be expected to form hydrogen bonds with water molecules. The nonpolar ethylcyclohexyl and propyl groups would likely be involved in hydrophobic interactions, leading to a preferred conformation that may differ from that in a nonpolar solvent or in a vacuum.

From a computational drug design perspective, understanding how a molecule like 1-(4-Ethylcyclohexyl)-3-propylurea might interact with a biological target is of great interest. nih.govnih.gov If a potential protein receptor is identified, molecular docking simulations can be performed to predict the binding mode and affinity of the ligand. nih.gov This involves placing the ligand into the binding site of the receptor and scoring the different poses based on a scoring function that estimates the binding energy.

Following docking, MD simulations of the ligand-receptor complex can be performed to assess the stability of the predicted binding pose. nih.gov These simulations can reveal how the ligand and receptor adapt to each other and can provide a more accurate estimation of the binding free energy. The urea moiety would be a prime candidate for forming hydrogen bonds with amino acid residues in the binding pocket, while the hydrophobic parts of the molecule would likely interact with nonpolar residues. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is often used in conjunction with other computational methods to provide a deeper understanding of molecular properties.

DFT calculations can be used to determine a wide range of properties for 1-(4-Ethylcyclohexyl)-3-propylurea, including optimized geometry, vibrational frequencies (for comparison with experimental IR spectra), and various electronic properties such as the electrostatic potential (ESP) map. nih.gov The ESP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its reactivity and intermolecular interactions. nih.gov For 1-(4-Ethylcyclohexyl)-3-propylurea, the oxygen atom of the carbonyl group would be expected to be the most electron-rich region, while the hydrogen atoms of the N-H groups would be the most electron-poor.

DFT can also be used to calculate reaction energies and activation barriers for chemical reactions involving the molecule, aiding in the prediction of its chemical stability and reactivity. mdpi.com

Table 2: Hypothetical DFT-Calculated Properties for 1-(4-Ethylcyclohexyl)-3-propylurea

| Property | Calculated Value |

| Dipole Moment | 3.5 D |

| Polarizability | 25.8 ų |

| Ionization Potential | 8.9 eV |

| Electron Affinity | 0.2 eV |

Note: This data is hypothetical and for illustrative purposes.

QSAR (Quantitative Structure-Activity Relationship) Modeling (Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a compound like 1-(4-ethylcyclohexyl)-3-propylurea, a QSAR model would correlate its structural or physicochemical properties with a specific biological endpoint.

The development of a robust QSAR model for 1-(4-ethylcyclohexyl)-3-propylurea and its analogs would theoretically involve several key steps:

Data Set Curation: A dataset of urea derivatives with structurally similar features to 1-(4-ethylcyclohexyl)-3-propylurea and their corresponding measured biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. This dataset would be divided into a training set for model development and a test set for model validation.

Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and structural fragments.

3D Descriptors: Molecular shape, volume, and surface area.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic properties such as dipole moment.

Feature Selection and Model Building: Statistical methods are employed to select the most relevant descriptors that have the highest correlation with the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest. The goal is to create a model that is both descriptive and predictive. For instance, a study on diaryl urea derivatives utilized both MLR and a nonlinear method, PLS-LS-SVM, to build their QSAR models, indicating that both linear and nonlinear relationships are often explored. nih.gov

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using internal and external validation techniques. A study on urea derivatives as mPGES-1 inhibitors selected a 3D-QSAR model based on high values of Q² (0.775) and Pearson-r (0.912), demonstrating good external predictability. nih.gov

The resulting QSAR model could be represented by a mathematical equation. For example, a hypothetical MLR-based QSAR equation for a series of compounds including 1-(4-ethylcyclohexyl)-3-propylurea might look like:

pIC₅₀ = β₀ + β₁(LogP) + β₂(PSA) + β₃(Shape_Index) + ... + ε

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), β coefficients are the regression coefficients for each descriptor, and ε is the error term. The descriptors included in the final model would highlight the key structural features driving the activity of these compounds. For example, studies on other urea derivatives have shown that size, branching, aromaticity, and polarizability can significantly affect their inhibitory activity. nih.gov

The following table illustrates the type of data that would be used in a QSAR study for a series of hypothetical analogs of 1-(4-ethylcyclohexyl)-3-propylurea.

| Compound ID | R-Group (at position 4 of cyclohexyl) | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Experimental pIC₅₀ | Predicted pIC₅₀ |

| 1 | -H | 3.2 | 49.3 | 184.3 | 5.8 | 5.7 |

| 2 | -CH₃ | 3.6 | 49.3 | 198.3 | 6.2 | 6.1 |

| 3 | -CH₂CH₃ | 4.1 | 49.3 | 212.4 | 6.5 | 6.6 |

| 4 | -Cl | 3.9 | 49.3 | 218.7 | 6.4 | 6.3 |

| 5 | -OCH₃ | 3.4 | 58.5 | 214.3 | 6.0 | 5.9 |

Cheminformatics and Data Mining for 1-(4-Ethylcyclohexyl)-3-propylurea Related Structures

Cheminformatics combines computer and information science to address problems in chemistry. For a compound like 1-(4-ethylcyclohexyl)-3-propylurea, cheminformatics and data mining would be instrumental in understanding its properties in the context of the vast chemical space of related molecules. f1000research.com

Key applications include:

Virtual Screening: Chemical databases containing millions of compounds can be screened to identify molecules that are structurally similar to 1-(4-ethylcyclohexyl)-3-propylurea or that are predicted to have similar biological activities based on a developed QSAR model or pharmacophore hypothesis.

Scaffold Hopping and Library Design: Computational algorithms can generate novel molecular scaffolds by modifying the core structure of 1-(4-ethylcyclohexyl)-3-propylurea. nih.gov This allows for the exploration of new chemical space and the design of focused combinatorial libraries for synthesis and testing. For instance, the ethylcyclohexyl group could be replaced with other cyclic or acyclic moieties, and the propyl chain could be varied in length or branching.

ADMET Prediction: Cheminformatics tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 1-(4-ethylcyclohexyl)-3-propylurea and its analogs. nih.gov This in silico profiling helps in prioritizing compounds with favorable drug-like properties for further development, thereby reducing the likelihood of late-stage failures.

Activity Cliff Analysis: Data mining techniques can identify "activity cliffs," which are pairs of structurally similar compounds that exhibit a large difference in biological activity. nih.gov Analyzing such cliffs in a dataset of urea derivatives can provide valuable insights into the structure-activity relationships. For example, a small change in the substitution pattern on the cyclohexyl ring of a molecule related to 1-(4-ethylcyclohexyl)-3-propylurea could lead to a significant change in its activity, highlighting a critical interaction point.

The table below provides an example of how cheminformatics tools might be used to profile and filter a set of virtual compounds based on 1-(4-ethylcyclohexyl)-3-propylurea.

| Compound ID | Structure | Predicted pIC₅₀ | Predicted hERG Liability | Predicted Plasma Protein Binding (%) | Druglikeness Score (e.g., Lipinski's Rule of 5) |

| A-001 | 1-(4-Ethylcyclohexyl)-3-methylurea | 6.2 | Low | 85 | Pass |

| A-002 | 1-(4-Ethylcyclohexyl)-3-propylurea | 6.5 | Low | 92 | Pass |

| A-003 | 1-(4-Ethylcyclohexyl)-3-phenylurea | 7.1 | Medium | 98 | Fail (LogP > 5) |

| A-004 | 1-(4-Propylcyclohexyl)-3-propylurea | 6.6 | Low | 93 | Pass |

| A-005 | 1-(4-Ethylphenyl)-3-propylurea | 6.8 | High | 95 | Pass |

Through these computational approaches, a comprehensive in silico assessment of 1-(4-ethylcyclohexyl)-3-propylurea and its chemical neighborhood can be achieved, guiding further experimental investigations and the rational design of new molecules with desired properties. Quantum-mechanical methods can also be employed to investigate the fundamental properties of new urea derivatives, including their structure, charge, and energy, to understand their potential interactions with biological systems. sciencepg.com

Investigation of 1 4 Ethylcyclohexyl 3 Propylurea S Molecular Interactions and Mechanisms of Action in Preclinical Models

Target Identification and Engagement Studies (In Vitro and Preclinical Cellular/Biochemical)

There is currently no available data from in vitro or preclinical studies to identify the specific biological targets of 1-(4-Ethylcyclohexyl)-3-propylurea.

Enzyme Inhibition/Activation Studies (In Vitro)

No studies have been published detailing the inhibitory or activatory effects of 1-(4-Ethylcyclohexyl)-3-propylurea on any specific enzymes.

Receptor Binding Assays (In Vitro)

Information regarding the binding affinity of 1-(4-Ethylcyclohexyl)-3-propylurea to any known biological receptors is not available in the current scientific literature.

Protein-Ligand Interaction Analysis (Preclinical Biochemical)

There are no published preclinical biochemical analyses that describe the direct interaction between 1-(4-Ethylcyclohexyl)-3-propylurea and any protein targets.

Cellular and Subcellular Localization Studies (In Vitro Preclinical)

Research on the uptake, distribution, and localization of 1-(4-Ethylcyclohexyl)-3-propylurea within cells or subcellular compartments has not been reported.

Mechanistic Studies at the Molecular Level (In Vitro and Preclinical Cellular)

Detailed mechanistic studies at the molecular level for 1-(4-Ethylcyclohexyl)-3-propylurea are not present in the public domain.

Gene Expression and Proteomic Profiling in Cellular Models

No data from gene expression or proteomic profiling studies in cellular models treated with 1-(4-Ethylcyclohexyl)-3-propylurea have been made publicly available. Therefore, its effects on cellular signaling pathways, protein expression, or genetic regulation remain unknown.

Intracellular Signaling Pathway Modulation in Preclinical Systems

The ability of a compound to modulate intracellular signaling pathways is a cornerstone of modern drug discovery. nih.gov These complex networks of proteins and other molecules govern cellular processes such as growth, differentiation, and apoptosis. nih.gov Dysregulation of these pathways is often implicated in disease, making them attractive targets for therapeutic intervention. nih.govnih.gov

In preclinical studies, the investigation of a compound's effect on signaling pathways typically involves a variety of in vitro and in vivo models. Techniques such as Western blotting, ELISA, and reporter gene assays are employed to determine if a compound activates or inhibits specific pathways. For instance, researchers might examine the phosphorylation status of key proteins within a cascade, such as mitogen-activated protein kinases (MAPKs) or components of the PI3K/Akt pathway, to understand the compound's mechanism of action at a molecular level. nih.gov

Despite a thorough search, no studies were identified that have investigated the effects of 1-(4-Ethylcyclohexyl)-3-propylurea on any intracellular signaling pathways in preclinical systems. Consequently, there is no data to populate a table on this topic.

Structure-Activity Relationship (SAR) Studies for Biological Effects (Preclinical Focus)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. They involve systematically altering the chemical structure of a lead compound and assessing how these changes affect its biological activity. wikipedia.org The goal is to identify which parts of the molecule are crucial for its desired effect and to optimize its potency, selectivity, and pharmacokinetic properties.

Identification of Key Pharmacophores (Preclinical)

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is responsible for its biological activity. The identification of key pharmacophores is a critical step in understanding how a ligand interacts with its biological target. wikipedia.org This knowledge guides the design of new, more potent, and selective analogs. The urea (B33335) moiety, present in the requested compound, is known to be a valuable functional group in medicinal chemistry due to its ability to form hydrogen bonds with biological targets. nih.gov

No preclinical studies have been published that identify the key pharmacophores of 1-(4-Ethylcyclohexyl)-3-propylurea for any biological effect. Without experimental data, it is impossible to define the specific structural features responsible for potential activity.

Impact of Stereochemistry on Biological Activity (Preclinical)

Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of a compound can have a profound impact on its biological activity, as the different enantiomers can interact differently with chiral biological targets like proteins and receptors. One enantiomer may be significantly more potent or have a different pharmacological profile than the other.

The 1-(4-Ethylcyclohexyl)-3-propylurea molecule contains a stereocenter at the 4-position of the cyclohexane (B81311) ring, which can exist in cis and trans diastereomeric forms relative to the substitution on the urea nitrogen. The biological activity of these different isomers would need to be assessed in preclinical models to understand the impact of stereochemistry.

There is no available research that has investigated the synthesis of different stereoisomers of 1-(4-Ethylcyclohexyl)-3-propylurea or evaluated their respective biological activities in preclinical models. Therefore, the impact of its stereochemistry on biological function remains unknown.

Future Directions and Emerging Research Avenues for 1 4 Ethylcyclohexyl 3 Propylurea

Development of Advanced Analogues and Prodrug Strategies (Preclinical Focus)

Without information on the core structure's biological activity, the rational design of advanced analogues to improve efficacy, selectivity, or pharmacokinetic properties is not possible. The development of prodrugs, which are inactive derivatives converted to the active form in the body, is a common strategy to enhance drug delivery and reduce toxicity. nih.govnih.gov However, without a known active parent compound, this avenue is not currently explorable for 1-(4-Ethylcyclohexyl)-3-propylurea. General prodrug strategies often involve modifications to enhance water solubility or facilitate transport across biological membranes. baranlab.org

Integration with Novel Technologies and Methodologies

The application of novel technologies such as high-throughput screening, computational modeling, or advanced imaging techniques to elucidate the compound's mechanism of action or identify potential targets is contingent on initial biological data. These technologies are powerful tools in modern drug discovery but require a starting point in the form of a known biological effect.

Collaborative Research Opportunities and Interdisciplinary Studies

Collaborative research, often spanning across disciplines like chemistry, biology, and pharmacology, is crucial for advancing drug discovery projects. However, the initiation of such collaborations requires preliminary data that can attract the interest of researchers from different fields. No such data is currently available for 1-(4-Ethylcyclohexyl)-3-propylurea.

Potential for 1-(4-Ethylcyclohexyl)-3-propylurea as a Research Probe or Tool

Chemical compounds can serve as valuable research probes to investigate biological pathways and protein functions. For a compound to be considered as a research tool, its biological target and mechanism of action must be well-characterized. This information is not available for 1-(4-Ethylcyclohexyl)-3-propylurea.

Unexplored Biological Targets and Mechanisms (Preclinical Hypothesis Generation)

The generation of hypotheses regarding potential biological targets and mechanisms of action is a critical early step in drug discovery. This process is typically guided by the structural features of the compound and any known, even if limited, biological activity. Without any such information for 1-(4-Ethylcyclohexyl)-3-propylurea, any proposed target or mechanism would be purely conjectural.

No Information Found for 1-(4-Ethylcyclohexyl)-3-propylurea

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound "1-(4-Ethylcyclohexyl)-3-propylurea." As a result, this article cannot be generated as requested.

The search for research findings, synthesis methods, chemical properties, mechanisms of action, and applications related to "1-(4-Ethylcyclohexyl)-3-propylurea" did not yield any relevant results. It appears that this specific compound is not a subject of published scientific research, or it may be referred to by a different nomenclature not readily identifiable through standard chemical database searches.

Without any available data, it is impossible to provide a scientifically accurate and informative article that adheres to the requested outline. The creation of content discussing its research findings, significance, and future outlook would be speculative and would not meet the required standards of accuracy and evidence-based reporting.

Therefore, the sections on "Summary of Key Research Findings and Contributions," "Significance of 1-(4-Ethylcyclohexyl)-3-propylurea in Relevant Research Fields," and "Future Outlook and Research Trajectories" cannot be completed.

Table of Compounds Mentioned:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.